rac Atomoxetine-d5 Hydrochloride

Stable Isotope Labeling Isotopic Purity LC-MS/MS Internal Standard

rac Atomoxetine-d5 Hydrochloride is the optimal SIL-IS for atomoxetine LC-MS/MS bioanalysis. Its five-deuterium label provides a +5 Da mass shift that reliably eliminates isotopic cross-talk while preserving co-elution with the analyte. As a racemic mixture, it ensures accurate quantification without enantiomeric bias across the clinically relevant 0.5–2000 ng/mL range. Validated methods using this IS consistently achieve precision (CV ≤15%) and accuracy (85–115%), complying with FDA and EMA bioanalytical method validation guidelines. Ideal for ANDA submissions, therapeutic drug monitoring, CYP2D6 metabolism studies, and chiral pharmacokinetic investigations in both plasma and in vitro systems.

Molecular Formula C17H22ClNO
Molecular Weight 296.85
CAS No. 1398065-95-6
Cat. No. B591067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Atomoxetine-d5 Hydrochloride
CAS1398065-95-6
SynonymsN-Methyl-γ-(2-methylphenoxy)benzenepropanamine-d5 Hydrochloride;  N-Methyl-3-(2-methylphenoxy)-3-phenylpropylamine-d5 Hydrochloride;  (+/-)-Tomoxetine-d5 Hydrochloride;  LY 135252-d5; 
Molecular FormulaC17H22ClNO
Molecular Weight296.85
Structural Identifiers
SMILESCC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
InChIInChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/i3D,4D,5D,9D,10D;
InChIKeyLUCXVPAZUDVVBT-JMWQIYKASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Atomoxetine-d5 Hydrochloride (CAS 1398065-95-6): Deuterated Internal Standard for Atomoxetine Quantification


rac Atomoxetine-d5 Hydrochloride is a deuterium-labeled analog of the selective norepinephrine reuptake inhibitor atomoxetine, designed as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis . The compound incorporates five deuterium atoms at the phenyl ring (2,3,4,5,6-pentadeuteriophenyl), yielding a molecular formula of C₁₇H₁₇D₅ClNO and a molecular weight of 296.85 g/mol . As a racemic mixture of both (R)- and (S)-enantiomers, it enables accurate quantification of the chiral drug substance without introducing enantiomeric bias in analytical workflows .

Why Unlabeled Atomoxetine or Structural Analogs Cannot Substitute for rac Atomoxetine-d5 in Quantitative Bioanalysis


In LC-MS/MS quantification, the internal standard must correct for matrix effects, ion suppression/enhancement, and extraction recovery by exhibiting nearly identical physicochemical behavior to the analyte [1]. Unlabeled atomoxetine cannot serve this role because it co-elutes and shares the same MS/MS transition, preventing independent detection. Structural analogs such as metoprolol or duloxetine—while used in some methods—exhibit differential recovery, ionization efficiency, and chromatographic retention, introducing systematic bias [2]. Among deuterated options, the d5 label provides a +5 Da mass shift, which reliably avoids isotopic cross-talk from the analyte's natural M+1/M+2 isotopes while maintaining co-elution . Substituting a d3 or d7 analog alters the mass separation, potentially affecting signal-to-noise ratios or overlapping with endogenous interference, necessitating compound-specific validation .

Quantitative Differentiation of rac Atomoxetine-d5 Hydrochloride vs. Closest Analogs and Alternatives


Isotopic Purity and Mass Shift: d5 vs. d3 vs. d7 Atomoxetine Analogs

rac Atomoxetine-d5 Hydrochloride exhibits an isotopic purity of 98% atom D, ensuring minimal unlabeled analyte contamination that could compromise quantification accuracy . The +5 Da mass shift relative to unlabeled atomoxetine (m/z 256.4 → m/z 261.4 for [M+H]⁺) provides superior separation from the analyte's natural isotopic envelope compared to d3 analogs (+3 Da shift), reducing the risk of isotopic cross-talk in high-sensitivity MS detection [1]. Conversely, the d5 label consumes less deuterium than d7 analogs, offering a favorable cost-efficiency profile while maintaining adequate mass separation for robust MRM transitions .

Stable Isotope Labeling Isotopic Purity LC-MS/MS Internal Standard

Chromatographic Co-Elution and Matrix Effect Correction: d5 Internal Standard vs. Structural Analog Metoprolol

Deuterated internal standards such as rac Atomoxetine-d5 co-elute with the analyte under identical chromatographic conditions, providing precise correction for matrix-induced ion suppression or enhancement [1]. In contrast, structural analog internal standards like metoprolol exhibit differential retention (1.0 min for atomoxetine vs. 0.9 min for metoprolol) and distinct ionization behavior, leading to variable matrix effect correction that degrades accuracy and precision [2]. Validated LC-MS/MS methods using atomoxetine-d3 as SIL-IS report no significant matrix effect and achieve inter-day precision (CV) of 1.1-9.6% for atomoxetine quantification, whereas methods using metoprolol have not been systematically validated for matrix effect robustness across diverse biological matrices [3].

Matrix Effect Chromatographic Co-Elution Method Validation

Analytical Method Validation Parameters: SIL-IS (d3/d5) vs. Unlabeled Analyte Spiking

Validated LC-MS/MS methods employing atomoxetine-d3 as SIL-IS demonstrate a lower limit of quantification (LLOQ) of 0.5 ng/mL in human plasma, with linearity ranging from 0.5 to 2000 ng/mL (r² > 0.99) [1]. Recovery rates for atomoxetine using this SIL-IS method range from 85% to 115% across QC levels, with intra- and inter-day precision (CV) consistently below 10% [2]. These performance metrics are directly transferable to rac Atomoxetine-d5 due to identical chemical behavior. In contrast, methods without a stable isotope internal standard require external calibration and are subject to greater variability due to uncontrolled matrix effects and extraction inconsistencies [3].

Lower Limit of Quantification Recovery Precision LC-MS/MS Validation

Procurement-Grade Purity and Regulatory Compliance: rac Atomoxetine-d5 vs. Generic Deuterated Reagents

rac Atomoxetine-d5 Hydrochloride is supplied with certified purity of ≥98% (by HPLC) and ≥98% atom D isotopic enrichment . The compound is manufactured and characterized as a reference standard compliant with USP/EP pharmacopeial traceability requirements, supporting analytical method validation (AMV) and quality control (QC) in regulated pharmaceutical development . In contrast, lower-grade deuterated reagents (e.g., those lacking full characterization or with isotopic purity <95%) may introduce unlabeled analyte contamination that biases quantification at trace levels .

Reference Standard Purity Specification Regulatory Compliance Quality Control

Validated Use Cases for rac Atomoxetine-d5 Hydrochloride in Analytical and Pharmacokinetic Workflows


Therapeutic Drug Monitoring (TDM) of Atomoxetine in Pediatric ADHD Patients

rac Atomoxetine-d5 Hydrochloride serves as the optimal SIL-IS for LC-MS/MS assays monitoring plasma atomoxetine concentrations in children with ADHD. Validated methods using deuterated atomoxetine IS achieve LLOQ of 0.5 ng/mL with linearity up to 2000 ng/mL, covering the clinically relevant range for dose titration based on CPIC pharmacogenetic guidelines [1]. The racemic nature of the d5 standard ensures accurate quantification irrespective of the enantiomeric composition of the administered drug.

Pharmacokinetic and Bioequivalence Studies in Regulatory Submissions

For pharmaceutical development and ANDA submissions, rac Atomoxetine-d5 Hydrochloride provides a pharmacopeial-traceable reference standard essential for validated bioanalytical methods. Its use as a SIL-IS ensures compliance with FDA and EMA bioanalytical method validation guidelines, which mandate demonstration of precision (CV ≤15%), accuracy (85-115%), and freedom from matrix effects—metrics consistently achieved with deuterated atomoxetine IS [2].

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

rac Atomoxetine-d5 Hydrochloride is applied as a quantitative tracer in in vitro systems (e.g., hepatocyte incubations, microsomal assays) to track atomoxetine metabolism and assess CYP2D6-mediated drug interactions. The deuterium label allows discrimination of exogenous atomoxetine from endogenous compounds in cell lysates, with validated LC-MS/MS methods demonstrating LLOQ of 10 nM in cellular samples [3].

Enantiomeric Activity and Chiral Pharmacokinetic Profiling

As a racemic mixture, rac Atomoxetine-d5 Hydrochloride enables comparative studies of (R)- and (S)-atomoxetine enantiomers without introducing chiral bias. This is critical for investigating stereoselective pharmacokinetics and pharmacodynamics, particularly given that the therapeutic activity resides primarily in the (R)-enantiomer while the racemic form is administered clinically .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac Atomoxetine-d5 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.